molecular formula C7H9ClN2O2 B1521301 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole CAS No. 1039860-29-1

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

Cat. No. B1521301
CAS RN: 1039860-29-1
M. Wt: 188.61 g/mol
InChI Key: BTISLILKBGRRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole (CMTO) is an organic compound with a wide range of applications in the scientific research field. CMTO is a heterocyclic compound, containing a five-membered ring of four carbon atoms and one nitrogen atom. It is a colorless solid with a molecular weight of 191.56 g/mol. CMTO is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. CMTO is also used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry.

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Oxadiazole derivatives are known for their wide scope of application in pharmaceutical chemistry. They serve as precursors for generating other heterocyclic and acyclic compounds which are useful in drug development .

Materials Chemistry

These compounds are also utilized in materials chemistry due to their unique properties that contribute to the development of new materials .

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,2,4-oxadiazole ring is a convenient precursor for various synthetic transformations under electrophilic activation .

Neuropharmacology

Some oxadiazole derivatives exhibit affinity to metabotropic glutamate receptors which are molecular targets for treating neurological disorders such as stroke and epilepsy .

Antitubercular Activity

Recent studies have shown that oxadiazole derivatives possess significant anti-tubercular pharmacological activities, making them potential candidates for tuberculosis treatment .

Anticancer Activity

Oxadiazole derivatives have been researched for their anticancer activities, with structural modifications enhancing their efficacy against various cancer types .

Agricultural Bioactivity

These compounds have shown diverse bioactivity in agriculture, including antibacterial, antifungal, and nematocidal activities .

Scintillating Materials and Dyestuff Industry

The oxadiazole ring is also important in the development of scintillating materials and dyes due to its chemical properties and stability .

properties

IUPAC Name

3-(chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISLILKBGRRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655435
Record name 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

CAS RN

1039860-29-1
Record name 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.